2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one
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Overview
Description
2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one is an organic compound with a complex structure that includes a pyridazine ring substituted with a phenyl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds .
Formation of Grignard Reagent: Reacting 4-methyl halogenated benzene with magnesium to generate a Grignard reagent.
Addition of Ethylene Oxide: Adding ethylene oxide to the Grignard reagent to form 2-(4-methylphenyl)ethanol.
Oxidation: Oxidizing 2-(4-methylphenyl)ethanol to form 2-(4-methylphenyl)acetic acid.
Esterification: Reacting 2-(4-methylphenyl)acetic acid with methanol to form 2-(4-methylphenyl)methyl acetate.
Final Reaction: Reacting 2-(4-methylphenyl)methyl acetate with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for polymers.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar phenyl and methylphenyl structure but differs in its functional groups.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with a 4-methylphenyl group, but with different pharmacological properties.
Uniqueness
2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one is unique due to its pyridazine ring, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-15(10-8-14)13-20-18(21)12-11-17(19-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZENIDJVHCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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